4-((1H-Imidazol-2-yl)azo)aniline
Description
4-((1H-Imidazol-2-yl)azo)aniline is an azo-aniline derivative featuring an imidazole ring linked via an azo (-N=N-) group to an aniline moiety. This compound combines the electronic properties of aromatic amines with the heterocyclic versatility of imidazole, making it a candidate for applications in coordination chemistry, dye synthesis, and pharmaceutical research. Its synthesis typically involves diazotization and coupling reactions, though challenges in reaction specificity have been reported .
Properties
CAS No. |
1573-51-9 |
|---|---|
Molecular Formula |
C9H9N5 |
Molecular Weight |
187.2 g/mol |
IUPAC Name |
4-(1H-imidazol-2-yldiazenyl)aniline |
InChI |
InChI=1S/C9H9N5/c10-7-1-3-8(4-2-7)13-14-9-11-5-6-12-9/h1-6H,10H2,(H,11,12) |
InChI Key |
DMOZFEVGVJMQTB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)N=NC2=NC=CN2 |
Isomeric SMILES |
C1=CC(=CC=C1N)NN=C2N=CC=N2 |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=NC=CN2 |
Other CAS No. |
1573-51-9 |
Synonyms |
2-[(4-Aminophenyl)azo]-1H-imidazole |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Azo Group Impact: The azo group in this compound distinguishes it from non-azo analogs like 4-(1H-Imidazol-2-yl)aniline. This group enhances conjugation, UV-Vis absorption, and metal-binding capacity, which are absent in simpler imidazole-aniline derivatives .
- Thermal Stability : Derivatives with fused heterocycles (e.g., imidazo-thiazole in ) exhibit higher melting points (~207°C) due to increased rigidity, whereas methyl-linked imidazole-aniline () melts at lower temperatures (~128°C).
Research Findings and Challenges
- Synthetic Optimization : highlights the need for precise reaction sequences to avoid byproducts in azo-imidazole synthesis.
- Spectroscopic Characterization : FTIR and ¹H NMR data (e.g., NH₂ stretches at 3353–3422 cm⁻¹ in ) provide benchmarks for verifying similar compounds’ purity.
- Stability Concerns : Azo compounds are prone to photodegradation, which may limit their industrial use without stabilization strategies .
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